butyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide
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Overview
Description
Butyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a heterocyclic compound that belongs to the thiadiazine family This compound is characterized by its unique structure, which includes a thiadiazine ring fused with a benzyl group, a butyl ester, and a methyl group
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways and their downstream effects.
Result of Action
Based on the biological activities of similar compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable thiadiazine precursor in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the thiadiazine ring. The butyl ester group is introduced through esterification reactions using butanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the 1,1-dioxide group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Butyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazine-1,1-dioxide derivatives: These compounds share the thiadiazine ring and 1,1-dioxide group but differ in their substituents.
Sulfonamide derivatives: Similar in having the sulfonamide functional group, but with different ring structures.
Uniqueness
Butyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is unique due to its specific combination of functional groups and structural features. The presence of the butyl ester and benzyl groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
butyl 2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-3-4-10-22-16(19)15-12-18(23(20,21)17-13(15)2)11-14-8-6-5-7-9-14/h5-9,12H,3-4,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWFXBQMRSPYFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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